molecular formula C8H8O4S B14382657 4-Phenyl-1,3,2lambda~6~-dioxathiolane-2,2-dione CAS No. 89356-51-4

4-Phenyl-1,3,2lambda~6~-dioxathiolane-2,2-dione

Cat. No.: B14382657
CAS No.: 89356-51-4
M. Wt: 200.21 g/mol
InChI Key: BGPJNRKWKHNAMA-UHFFFAOYSA-N
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Description

4-Phenyl-1,3,2lambda~6~-dioxathiolane-2,2-dione is an organic compound that belongs to the class of dioxathiolanes This compound is characterized by the presence of a phenyl group attached to a dioxathiolane ring, which contains sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1,3,2lambda~6~-dioxathiolane-2,2-dione typically involves the reaction of phenyl-substituted precursors with sulfur-containing reagents. One common method is the reaction of phenylglyoxal with sulfur dioxide in the presence of a base, which leads to the formation of the dioxathiolane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1,3,2lambda~6~-dioxathiolane-2,2-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of thiol or sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the dioxathiolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, thiol derivatives, and substituted phenyl compounds .

Scientific Research Applications

4-Phenyl-1,3,2lambda~6~-dioxathiolane-2,2-dione has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Phenyl-1,3,2lambda~6~-dioxathiolane-2,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The dioxathiolane ring can undergo ring-opening reactions, which play a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-1,3,2lambda~6~-dioxathiolane-2,2-dione is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in similar compounds.

Properties

CAS No.

89356-51-4

Molecular Formula

C8H8O4S

Molecular Weight

200.21 g/mol

IUPAC Name

4-phenyl-1,3,2-dioxathiolane 2,2-dioxide

InChI

InChI=1S/C8H8O4S/c9-13(10)11-6-8(12-13)7-4-2-1-3-5-7/h1-5,8H,6H2

InChI Key

BGPJNRKWKHNAMA-UHFFFAOYSA-N

Canonical SMILES

C1C(OS(=O)(=O)O1)C2=CC=CC=C2

Origin of Product

United States

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